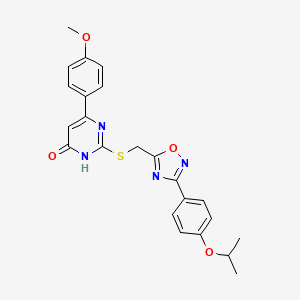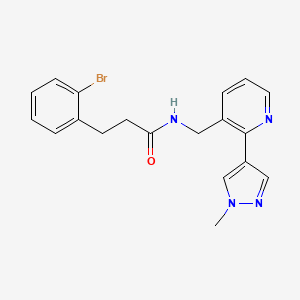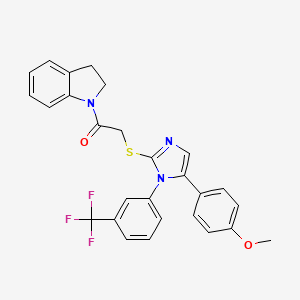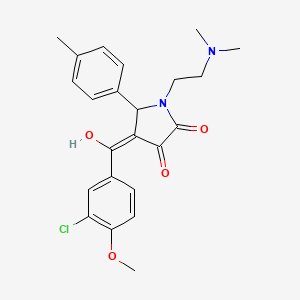
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a chemical compound that has been synthesized in recent years. This compound has gained attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of protein kinase B (PKB), which is involved in various cellular processes, including cell growth and survival. By inhibiting PKB activity, this compound could potentially be used to treat diseases such as cancer and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, this compound has been shown to have anticancer properties, as mentioned earlier. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one in lab experiments is its potential applications in the development of new drugs. However, one limitation is that the synthesis of this compound is complex and time-consuming, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one. One direction is to further study its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, research could be done to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one involves a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridine with sodium methoxide to form 2-methoxy-5-nitropyridine. The second step involves the reaction of 2-methoxy-5-nitropyridine with 4-(2-aminopyridin-4-yl)piperazine to form 2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5-methoxy-nitropyridine. The final step involves the reduction of 2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5-methoxy-nitropyridine with palladium on carbon to form this compound.
Applications De Recherche Scientifique
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one has potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs for the treatment of various diseases. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-19-14-18(24-15-20(19)29-16-17-6-2-1-3-7-17)22(28)26-12-10-25(11-13-26)21-8-4-5-9-23-21/h1-9,14-15H,10-13,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHLVMYUUBQVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)
![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)
![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)
![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)


![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)
![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)
